molecular formula C17H12O7 B073636 Aflatoxin G1 CAS No. 1402-68-2

Aflatoxin G1

Katalognummer: B073636
CAS-Nummer: 1402-68-2
Molekulargewicht: 328.27 g/mol
InChI-Schlüssel: XWIYFDMXXLINPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aflatoxin G1 (AFG1) is a mycotoxin produced by Aspergillus flavus and A. parasiticus . It belongs to the aflatoxin family, which includes AFB1, AFB2, AFG1, and AFG2, categorized by their blue (B-series) or green (G-series) fluorescence under UV light . AFG1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its potent carcinogenicity in humans . Structurally, AFG1 differs from AFB1 by the presence of a cyclopentenone ring instead of a cyclopentane ring, influencing its toxicity profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin G1 involves the cultivation of Aspergillus parasiticus under controlled conditions. The fungi are grown on a suitable substrate, such as maize or peanuts, which provides the necessary nutrients for their growth and toxin production. The cultivation is typically carried out at a temperature of around 28-30°C with high humidity to promote fungal growth and aflatoxin production .

Industrial Production Methods: In industrial settings, the production of this compound is often monitored and controlled to prevent contamination of food products. This involves regular testing of food commodities for the presence of aflatoxins and implementing measures to reduce fungal growth, such as proper storage conditions and the use of fungicides .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aflatoxin G1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen können die Struktur und Toxizität der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

    Oxidation: this compound kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

    Substitution: Substitutionsreaktionen, die this compound betreffen, treten häufig in Gegenwart von Nukleophilen wie Ammoniak oder Aminen auf.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte, reduzierte und substituierte Aflatoxinderivate, die im Allgemeinen eine geringere Toxizität als die Stammverbindung aufweisen .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Detection and Quantification
AFG1 is commonly analyzed in food products due to its toxicological implications. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been employed for its detection in various matrices, including nuts, grains, and spices.

  • HPLC Methods : A study developed a sensitive HPLC method for detecting AFG1 alongside other aflatoxins in contaminated food samples. The method demonstrated high accuracy with a detection limit below 1 ppb, making it suitable for routine food safety monitoring .
  • Fluorescence Fingerprinting : Another innovative approach utilized fluorescence fingerprinting combined with Partial Least Squares (PLS) regression to predict total aflatoxin concentrations in nutmeg extracts. This method showed a correlation coefficient (R²) of 0.993, indicating its robustness for AFG1 detection .

Toxicological Research

Mechanisms of Action
Research has focused on the interaction of AFG1 with biological macromolecules. A study investigated the binding of AFG1 to free DNA in vitro, revealing potential mutagenic properties that could lead to carcinogenesis. This highlights the importance of understanding AFG1’s biochemical interactions to assess its health risks .

Pharmacological Applications

Antimicrobial Properties
Interestingly, some studies have explored the potential use of natural extracts to inhibit the production of aflatoxins, including AFG1. For instance, a combination of Cymbopogon citratus and Cymbopogon schoenanthus was found to completely inhibit the production of multiple aflatoxins, suggesting potential applications in developing natural antifungal agents .

Environmental Studies

Mycotoxin Monitoring
AFG1 is also significant in environmental health research. Monitoring its presence in agricultural products helps assess contamination levels and the effectiveness of mycotoxin management strategies. Studies have shown that certain fungal strains can produce AFG1 under specific conditions, emphasizing the need for continuous monitoring in agricultural settings .

Case Studies

Study Reference Methodology Findings
Fujita et al., 2013Fluorescence FingerprintingDeveloped a rapid method for detecting total aflatoxins in nutmeg with high accuracy (R² = 0.993) .
Science.gov ReportHPLC-PDA MethodEstablished a reliable method for simultaneous detection of multiple aflatoxins including AFG1 .
PubMed StudyDNA Interaction AnalysisFound that AFG1 interacts with free DNA, suggesting mutagenic potential .
ACS Omega StudyAntifungal Extract TestingDemonstrated that specific plant extracts can inhibit aflatoxin production effectively .

Wirkmechanismus

Aflatoxin G1 exerts its toxic effects primarily through the formation of reactive oxygen species and the generation of DNA adducts. Upon ingestion, this compound is metabolized in the liver to form a reactive epoxide intermediate. This intermediate can bind to DNA, leading to mutations and the initiation of carcinogenesis. The compound also induces oxidative stress, causing cellular damage and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Toxicological Differences

Compound Fluorescence Key Structural Feature Toxicity Rank (Carcinogenicity)
AFB1 Blue Cyclopentane ring 1 (Most toxic)
AFG1 Green Cyclopentenone ring 2
AFB2 Blue Dihydro form of AFB1 4
AFG2 Green Dihydro form of AFG1 3

AFG1 is less toxic than AFB1 but more toxic than AFB2 and AFG2. Studies on mutagenicity in human chromosomes reveal that AFB1 induces breaks in chromosomes 2, 11, 19, and 20, while AFG1 primarily affects chromosomes 1–5, reflecting structural influences on mutagenic activity .

Occurrence in Food and Agricultural Products

  • AFB1 : Most prevalent globally, detected in maize, peanuts, and spices . In Timor-Leste, AFB1 constituted 80% of aflatoxin contamination in maize and peanuts .
  • AFG1 : Less common but regionally significant. Detected in Kenyan peanuts (Kisii Central) under high humidity and Nigerian cowpea seeds . However, AFG1 was absent in Ghanaian cereal flours (due to good processing) and Nigerian pepper samples .
  • Environmental Influence : Aspergillus flavus S-strain, associated with AFB1/B2 production, dominates in humid regions, while AFG1 occurrence correlates with specific fungal strains and environmental conditions .

Detection and Regulatory Limits

Compound Limit of Detection (LOD) Common Detection Methods Regulatory Focus
AFG1 0.13 μg/kg (HPLC) HPLC, D-SERS Less regulated
AFB1 0.15 μg/kg (HPLC) Immunoassays, AAS Primary focus
AFG2 0.13 μg/kg (HPLC) HPLC Rarely monitored

AFG1 detection methods include dynamic surface-enhanced Raman spectroscopy (D-SERS) with an LOD of 5.5 μg/kg , while AFB1 detection is prioritized due to higher toxicity and regulatory guidelines (e.g., EU limits for "aflatoxin total") .

Health Impacts

  • AFG1 : Causes renal damage in mice, reducing aquaporin-1 expression and elevating serum urea/creatinine levels . Histopathological changes include glomerular atrophy and tubular degeneration .
  • AFB1: Strongly linked to hepatocellular carcinoma (HCC) and liver damage in humans . It also induces oxidative stress and DNA adduct formation .

Mitigation Strategies

  • Processing : Effective drying and storage reduce AFG1 contamination in cereals .
  • Biodegradation : Emerging methods targeting AFB1 (e.g., ozone treatment) may require adaptation for AFG1 due to structural differences .

Key Research Findings

Mutagenicity Hierarchy : AFB1 > AFG1 > AFG2 > AFB2 in chromosomal damage .

Regional Prevalence : AFG1 is significant in humid regions (e.g., Kisii, Kenya) but absent in well-processed foods .

Detection Advances : D-SERS offers rapid AFG1 screening, but HPLC remains the gold standard .

Biologische Aktivität

Aflatoxin G1 (AFG1) is a potent mycotoxin produced by certain species of the mold Aspergillus, particularly A. flavus and A. parasiticus. It is known for its significant biological activity, which includes hepatotoxicity, nephrotoxicity, immunosuppression, and carcinogenic potential. This article explores the biological activity of AFG1, summarizing key research findings, case studies, and relevant data.

AFG1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating its strong potential to cause cancer in humans. The molecular formula of AFG1 is C17H12O7C_{17}H_{12}O_{7}, with a molecular weight of 328 g/mol. It primarily affects the liver but can also induce toxicity in other organs such as the kidneys.

Mechanism of Action:
AFG1 exerts its toxic effects through several mechanisms:

  • DNA Interaction: AFG1 forms adducts with cellular macromolecules, leading to mutagenesis and carcinogenesis.
  • Oxidative Stress: It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
  • Inflammation: AFG1 exposure triggers inflammatory responses, contributing to tissue damage and disease progression.

Hepatotoxicity

AFG1 is particularly noted for its hepatotoxic effects:

  • Liver Damage: Chronic exposure leads to liver cirrhosis and hepatocellular carcinoma. In animal studies, AFG1 has been shown to cause significant liver damage characterized by necrosis and fatty degeneration of hepatocytes .
  • Case Study: In a study involving ducklings, dietary exposure to AFG1 resulted in hepatocyte swelling and necrosis within five days of administration .

Nephrotoxicity

AFG1 also exhibits nephrotoxic properties:

  • Renal Damage: Histopathological examinations in animal models reveal degenerative changes in renal tubular epithelial cells, leading to impaired kidney function .
  • Biomarkers: Increased serum urea and creatinine levels have been observed following AFG1 exposure, indicating renal dysfunction .

Immunosuppression

Chronic exposure to AFG1 can suppress the immune system:

  • Immunosuppressive Effects: Studies have shown that AFG1 reduces the efficacy of immune responses, making individuals more susceptible to infections .
  • Implications for Health: This immunosuppression is particularly concerning in regions with high aflatoxin exposure and endemic infectious diseases.

Histopathological Studies

Histopathological evaluations have documented the effects of AFG1 on various tissues:

  • Brain Tissue: A study indicated that AFG1 exposure led to cell necrosis in the hippocampal region, cerebral edema, and gliosis after 45 days of treatment. The expression of glial fibrillary acidic protein (GFAP) increased while brain-derived neurotrophic factor (BDNF) levels decreased significantly .
Time Point (Days)GFAP ExpressionBDNF ExpressionMDA LevelsSOD Levels
15IncreasedDecreasedIncreasedDecreased
28IncreasedDecreasedIncreasedDecreased
45IncreasedLowestIncreasedDecreased

Longitudinal Studies

Longitudinal studies have linked chronic exposure to AFG1 with various health outcomes:

  • Epidemiological Evidence: Research indicates that populations exposed to high levels of aflatoxins have elevated incidences of liver cancer and other health issues related to chronic aflatoxin consumption .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting AFG1 in food and biological samples?

AFG1 detection typically employs reverse-phase HPLC with fluorescence detection or LC-MS/MS. Key steps include:

  • Calibration : Use AFG1 standards for retention time identification and quantification .
  • Sample preparation : Employ immunoaffinity columns for toxin extraction and purification .
  • Validation : Calculate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (e.g., LOD = 0.005 ng/mL for AFG1 in HPLC with S/N = 3.5) . Regulatory applications require ISO-validated methods, while experimental studies may use cost-effective minicolumn assays for screening .

Q. How does AFG1’s toxicity compare to other aflatoxins?

AFG1 ranks as the second most toxic aflatoxin after AFB1, based on acute toxicity and carcinogenicity:

  • Toxicity hierarchy : AFB1 > AFG1 > AFB2 > AFG2 .
  • Carcinogenicity : Classified as Group 1 (IARC) due to sufficient evidence in humans and animals, particularly for hepatocellular carcinoma (HCC) . Mechanistically, AFG1 induces G→T transversions in the p53 tumor suppressor gene, similar to AFB1 but with lower potency .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize AFG1 reduction strategies in food matrices?

RSM with central composite design (CCD) is effective for modeling AFG1 detoxification. Example workflow:

  • Variables : Toxin concentration, contact time, temperature, and adsorbent dose (e.g., kefir grain levels) .
  • Optimization : Use ANOVA to identify significant factors (e.g., contact time and adsorbent-temperature interactions) and predict optimal conditions (e.g., 96.8% reduction at 30°C for 6 hours) .
  • Validation : Confirm model accuracy via six experimental replications and HPLC quantification .

Q. What experimental models elucidate AFG1-induced nephrotoxicity?

Rodent models (e.g., mice) are standard for studying AFG1’s histopathological and biochemical effects:

  • Dose-response design : Administer AFG1 (e.g., 0.1–1.0 mg/kg) over 35 days to observe progressive renal damage .
  • Biomarkers : Monitor plasma urea (>60 mg/dL) and creatinine (>0.8 mg/dL) for renal dysfunction .
  • Histopathology : Identify lesions like tubular necrosis, glomerular atrophy, and hyaline casts using H&E staining .

Q. How can researchers reconcile discrepancies in AFG1 toxicity data across studies?

Contradictions often arise from:

  • Matrix effects : AFG1’s bioavailability varies in nuts vs. cereals due to lipid content .
  • Species sensitivity : Mice show higher renal susceptibility than rats .
  • Analytical variability : Differences in LOD (e.g., 0.005 ng/mL vs. 0.01 ng/mL) impact low-concentration toxicity assessments . Mitigate by standardizing protocols (e.g., AOAC methods) and reporting raw data for meta-analysis .

Q. What molecular mechanisms underlie AFG1’s carcinogenicity?

Key pathways include:

  • DNA adduct formation : AFG1-8,9-epoxide binds to guanine, causing mutagenesis .
  • Oxidative stress : Depletion of glutathione and induction of CYP450 enzymes exacerbate hepatic and renal damage .
  • Gene regulation : Downregulation of aquaporin-1 (AQP1) in renal tubules correlates with electrolyte imbalance (e.g., Na⁺ < 130 mM) .

Q. Methodological Considerations

Q. How to design an HPLC method for simultaneous AFG1 and mycotoxin quantification?

A fractional factorial design (FFD) screens critical parameters:

  • Variables : Column temperature (20–40°C), flow rate (0.8–1.2 mL/min), and mobile phase composition (e.g., methanol:acetonitrile ratios) .
  • Validation : Assess linearity (R² > 0.99), accuracy (80–120% recovery), and precision (RSD < 5%) using spiked cereal samples .

Q. What in vitro models are suitable for studying AFG1 toxicity?

  • Hepatocyte cultures : Measure RNA polymerase inhibition (e.g., 50% reduction at 10 µM AFG1) .
  • 3D kidney organoids : Simulate tubular necrosis and AQP1 suppression observed in vivo .

Eigenschaften

IUPAC Name

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYFDMXXLINPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline], Solid
Record name Aflatoxin G1
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3537
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals ... exhibits green fluorescence

CAS No.

1402-68-2, 1165-39-5
Record name Aflatoxins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 °C, 257 - 259 °C
Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aflatoxin G1
Aflatoxin G1
Aflatoxin G1
Aflatoxin G1
Aflatoxin G1
Aflatoxin G1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.